3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3-ethoxy-4-fluoro-substituted benzene ring linked via an ethyl chain to a 5-fluoro-2-methylindole moiety. Its molecular formula is C19H21F2N2O3S (MolWeight: 390.48) . The ethoxy and fluoro groups on the benzene ring enhance lipophilicity and electronic interactions, while the indole core may confer binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-3-26-19-11-14(5-6-17(19)21)27(24,25)22-9-8-15-12(2)23-18-7-4-13(20)10-16(15)18/h4-7,10-11,22-23H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCMTDNBCRJCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluoro and Ethoxy Groups: Fluorination can be achieved using reagents like Selectfluor, while ethoxylation can be done using ethyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of indole derivatives with biological systems.
Pharmaceuticals: Potential use in the development of anti-inflammatory, antiviral, or anticancer agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, potentially inhibiting or modulating their activity. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Substituent Effects: The ethoxy and fluoro groups on the benzene ring (target compound) increase steric bulk and electron-withdrawing effects compared to methoxy-isopropyl () or chloro-methyl () analogs. The 5-fluoro-2-methylindole moiety in the target compound may enhance metabolic stability compared to non-fluorinated indoles (e.g., ’s 2-methylindole).
Biological Activity
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its presence in various bioactive molecules, and a sulfonamide group, which has been associated with a range of pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is , with a molecular weight of approximately 406.47 g/mol. The compound's structure includes:
- Indole moiety : Implicated in various biological activities.
- Sulfonamide group : Known for antibacterial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O4S |
| Molecular Weight | 406.47 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The indole structure can facilitate binding to various receptors and enzymes, potentially influencing pathways related to cancer, inflammation, and infectious diseases.
- Antiviral Activity : Preliminary studies indicate that compounds with indole structures exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells.
- Antibacterial Effects : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis in bacteria, making it a candidate for antibacterial applications.
- Anti-inflammatory Properties : Compounds containing sulfonamide functionalities have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
Case Study 1: Antiviral Activity
In a study focusing on the antiviral potential of indole derivatives, it was found that similar compounds demonstrated significant inhibition of viral replication in vitro. The IC50 values for these compounds ranged from 0.35 μM to 0.50 μM against various viral strains, suggesting that 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide may exhibit comparable activity due to its structural similarities .
Case Study 2: Antibacterial Efficacy
Research on sulfonamide derivatives has shown that they can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, sulfonamides have displayed IC50 values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli . Given the sulfonamide component of this compound, it is hypothesized that it may possess similar antibacterial properties.
Comparative Analysis
To further understand the biological activity of 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide, a comparison with related compounds was conducted:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Ethoxy-N-(2-(5-fluoroindolyl)ethyl)benzenesulfonamide | Indole-Sulfonamide | Antiviral, Antibacterial |
| 5-Fluoroindole Derivative | Indole | Antiviral (IC50 ~0.30 μM) |
| Sulfanilamide | Sulfonamide | Antibacterial (IC50 ~10 μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
